molecular formula C12H22O9 B053670 4,6-Dideoxysucrose CAS No. 118650-57-0

4,6-Dideoxysucrose

Cat. No.: B053670
CAS No.: 118650-57-0
M. Wt: 310.3 g/mol
InChI Key: PEGKGDVXERBKMT-VIXLETMSSA-N
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Description

4,6-Dideoxysucrose is a strategically deoxygenated sucrose analog in which the hydroxyl groups at the C-4 and C-6 positions of the glucose moiety are replaced by hydrogen atoms. This specific structural modification renders it a valuable tool in biochemical and enzymological research, particularly in the study of glycoside hydrolases and sucrose-metabolizing enzymes. Its primary research value lies in probing the mechanism and specificity of enzymes like sucrose phosphorylase and invertase, as the removal of key hydroxyl groups disrupts critical hydrogen-bonding interactions necessary for catalysis. By serving as a substrate analog or inhibitor, this compound helps elucidate the contribution of these specific sugar ring positions to substrate binding and transition state stabilization, providing fundamental insights into enzyme active site architecture and catalytic mechanism.

Properties

CAS No.

118650-57-0

Molecular Formula

C12H22O9

Molecular Weight

310.3 g/mol

IUPAC Name

(2R,3R,4S,6R)-2-[(2R,3S,4S,5R)-3,4-dihydroxy-2,5-bis(hydroxymethyl)oxolan-2-yl]oxy-6-methyloxane-3,4-diol

InChI

InChI=1S/C12H22O9/c1-5-2-6(15)8(16)11(19-5)21-12(4-14)10(18)9(17)7(3-13)20-12/h5-11,13-18H,2-4H2,1H3/t5-,6+,7-,8-,9-,10+,11-,12-/m1/s1

InChI Key

PEGKGDVXERBKMT-VIXLETMSSA-N

SMILES

CC1CC(C(C(O1)OC2(C(C(C(O2)CO)O)O)CO)O)O

Isomeric SMILES

C[C@@H]1C[C@@H]([C@H]([C@H](O1)O[C@@]2([C@H]([C@@H]([C@H](O2)CO)O)O)CO)O)O

Canonical SMILES

CC1CC(C(C(O1)OC2(C(C(C(O2)CO)O)O)CO)O)O

Synonyms

4,6-dideoxysucrose

Origin of Product

United States

Comparison with Similar Compounds

Structural and Functional Modifications

The table below highlights key structural analogs of sucrose and their properties compared to 4,6-dideoxysucrose:

Compound Name Structural Modification Molecular Formula Key Functional Properties References
This compound Deoxygenation at C4 and C6 C₁₂H₂₂O₉ Competitive inhibitor of D-glucansucrases; no substrate activity for polysaccharide synthesis .
Sucralose Chlorination at C1', C4, and C6' C₁₂H₁₉Cl₃O₈ Non-caloric sweetener; resistant to hydrolysis due to halogenation; no enzyme inhibition reported .
6,6′-Dibromo-6,6′-dideoxysucrose Bromination at C6 and C6′ C₁₂H₂₀Br₂O₈ Enhanced stability compared to native sucrose; used as an NMR reference standard .
4-Amino-4,6-dideoxy-α-D-glucopyranose Amino group at C4, deoxygenation at C6 C₆H₁₃NO₄ Targets pancreatic α-amylase; potential enzyme inhibitor (mechanism under investigation) .
3,6′-Disinapoyl Sucrose Esterification with sinapoyl groups C₃₄H₄₂O₁₉ Pharmacological applications (anti-inflammatory, neuroprotective); no enzyme inhibition reported .

Key Research Findings

Enzyme Inhibition: this compound exhibits 50–70% inhibition of Streptococcus mutans glucosyltransferases at 10 mM concentrations, outperforming analogs like 3-deoxysucrose and 6-chlorosucrose .

Structural Stability :

  • Halogenated derivatives (e.g., sucralose, 6,6′-dibromo analog) demonstrate higher thermal and hydrolytic stability than deoxygenated variants due to strong C-Cl/Br bonds .
  • This compound retains moderate stability in aqueous solutions but is less resistant to acidic conditions compared to halogenated analogs .

Biological Applications :

  • This compound’s inhibition of glucansucrases positions it as a candidate for anti-cariogenic agents .
  • 3,6′-Disinapoyl sucrose, with its esterified groups, is utilized in traditional medicine and nutraceuticals but lacks direct enzyme-targeting effects .

Mechanistic Insights and Limitations

  • Substrate vs. Inhibitor: Unlike native sucrose, this compound cannot undergo glycosidic bond cleavage due to the absence of hydroxyl groups at C4 and C6, rendering it a "dead-end" inhibitor .
  • Steric Effects : The removal of hydroxyl groups reduces hydrogen-bonding capacity, disrupting enzyme-substrate interactions in D-glucansucrases .

Preparation Methods

Reaction Conditions and Yield Optimization

  • Temperature control : The reaction is initiated at -40°C to -15°C to minimize byproduct formation, followed by heating to 60–70°C to drive the reaction to completion.

  • Stoichiometry : A 10:1 molar ratio of MsCl to sucrose ensures complete substitution, yielding 6,6′-dichloro-6,6′-dideoxysucrose in >80% isolated yield.

  • Byproducts : Approximately 5–10% of 1′,6,6′-trichloro-1′,6,6′-trideoxysucrose forms as a minor product, necessitating downstream separation.

Table 1: Key Reaction Parameters for MsCl-Mediated Chlorination

ParameterOptimal ValueImpact on Yield/Purity
Temperature (initial)-40°C to -15°CReduces trichloro byproduct
Temperature (final)60–70°CCompletes substitution
MsCl:Sucrose ratio10:1Maximizes dichloro product
SolventDMFStabilizes reactive intermediate

Acetylation and Isolation of the Hexa-Acetate Intermediate

To simplify purification, the crude 6,6′-dichloro-6,6′-dideoxysucrose is acetylated in situ using acetic anhydride in pyridine. This step converts the free hydroxyl groups into acetate esters, yielding 6,6′-dichloro-6,6′-dideoxysucrose hexa-acetate (Ib) and the trichloro byproduct’s penta-acetate (Ic).

Acetylation Protocol

  • Conditions : Acetic anhydride is added at -5°C to +5°C, followed by 24-hour stirring at room temperature.

  • Workup : The reaction mixture is quenched in ice-water, precipitating the acetylated products. Filtration and washing yield a mixture of hexa- and penta-acetates.

  • Separation : Column chromatography on silica gel with ether/light petroleum separates Ib (hexa-acetate) from Ic (penta-acetate).

Deacetylation and Final Product Isolation

The hexa-acetate (Ib) undergoes deprotection to regenerate free 6,6′-dichloro-6,6′-dideoxysucrose:

  • Deacetylation : Sodium methoxide in methanol at room temperature removes acetate groups.

  • Re-acetylation : To eliminate formate byproducts, the product is reacetylated and deacetylated a second time.

  • Crystallization : The final compound is purified via crystallization, achieving >95% purity.

Comparative Analysis of Alternative Methods

While the MsCl-DMF method dominates recent literature, earlier approaches suffered from low yields and complex separations:

  • Tosylate displacement : Reaction of 6,6′-di-O-tosylsucrose hexa-acetate with NaCl in hexamethylphosphoric triamide (HMPA) yielded <30% product.

  • Sulfuryl chloride : Direct reaction with sucrose produced <10% yield, requiring chromatographic purification .

Q & A

Q. 1.1. What are the key challenges in synthesizing 4,6-dideoxysucrose derivatives, and how can microwave-assisted protocols optimize reaction efficiency?

Synthesis of this compound derivatives often faces challenges like low regioselectivity and side reactions during deoxygenation. Microwave-assisted methods (e.g., for synthesizing compounds like 1',2,3,3',4,4'-hexa-O-benzyl-6,6'-dichloro-6,6'-dideoxysucrose) can enhance reaction rates and selectivity by enabling precise temperature control and reducing side products . For example, microwave irradiation in chloroform at optimized power settings accelerates benzylation and halogenation steps while minimizing decomposition .

Q. 1.2. How can researchers confirm the structural integrity of this compound derivatives using spectroscopic techniques?

Structural validation requires a combination of IR spectroscopy (to detect functional groups like C-Cl stretches at ~1272 cm⁻¹ and aromatic C-H stretches in benzylated derivatives) and NMR spectroscopy (e.g., ¹H and ¹³C NMR in CDCl₃ at 400/100 MHz). For instance, 6,6'-dideoxysucrose derivatives exhibit distinct signals for benzyl protons (δ 7.2–7.4 ppm) and anomeric carbons (δ 90–110 ppm). Cross-validation with DEPT-135 and HSQC experiments resolves ambiguities in overlapping signals .

Advanced Research Questions

Q. 2.1. How does the stereochemical configuration of this compound derivatives influence their reactivity in macrocyclization reactions?

Stereochemistry at C6 and C6' positions determines the feasibility of forming sucrose-based macrocycles. For example, 6,6'-diamino-1',2,3,3',4,4'-hexa-O-benzyl-6,6'-dideoxysucrose undergoes ring-closing metathesis (RCM) to form 21-membered macrocycles only when the amino groups are in a cis configuration, enabling intramolecular amide bond formation. Steric hindrance from bulky benzyl groups further requires Grubbs catalyst optimization to achieve >70% cyclization yields .

Q. 2.2. What methodologies resolve contradictions in enzymatic inhibition data for this compound analogs, such as α-glucosidase inhibition?

Discrepancies in inhibition data (e.g., IC₅₀ values) may arise from assay conditions (pH, substrate concentration) or impurities in synthesized analogs. Researchers should:

  • Use HPLC purity checks (>95% purity for bioactive testing).
  • Compare inhibition kinetics under standardized conditions (e.g., 37°C, pH 6.8).
  • Validate results with isothermal titration calorimetry (ITC) to measure binding thermodynamics, distinguishing true inhibition from artifacts .

Q. 2.3. How can computational modeling predict the regioselectivity of Diels-Alder reactions involving this compound-derived dienophiles?

Density functional theory (DFT) calculations (e.g., B3LYP/6-31G*) model frontier molecular orbitals to predict reactivity. For example, nitro-activated dienophiles derived from this compound show higher electrophilicity at C6-C7 bonds compared to C4-C5 bonds, favoring normal electron-demand Diels-Alder (NEDDA) adducts. Kinetic vs. thermodynamic control can be assessed via activation energy barriers (ΔG‡) for competing pathways .

Methodological Considerations

Q. 3.1. What statistical approaches are critical for analyzing discrepancies in glycosylation efficiency data for this compound analogs?

  • ANOVA to compare means across reaction conditions (e.g., solvent polarity, catalyst loading).
  • Principal Component Analysis (PCA) to identify variables (e.g., temperature, protecting groups) most influencing yield variations.
  • Error propagation analysis to quantify uncertainty in multi-step syntheses .

Q. 3.2. How should researchers design experiments to investigate the role of this compound in lectin binding or glycan recognition?

  • Surface plasmon resonance (SPR) to measure binding affinity (KD) between this compound derivatives and lectins (e.g., concanavalin A).
  • X-ray crystallography of co-crystallized complexes to map hydrogen-bonding interactions at the binding site.
  • Competitive assays using fluorescently labeled glycans to determine IC₅₀ values for binding inhibition .

Data Presentation and Reproducibility

Q. 4.1. What are best practices for reporting synthetic yields and spectroscopic data in publications?

  • Tabulate yields with error margins (e.g., 65 ± 3%) from triplicate experiments.
  • Include raw NMR/IR spectra in supplementary materials, annotated with key peaks.
  • Use IUPAC nomenclature consistently for derivatives (e.g., 6,6'-di-O-acetyl-1',2,3,3',4,4'-hexa-O-benzylsucrose) to avoid ambiguity .

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